Perospirone hydrochloride

概要

説明

ペロスピロン塩酸塩は、アザピロン系に属する非定型抗精神病薬です。主に統合失調症と急性躁病の治療に使用されます。日本では大日本住友製薬によって開発され、2001年に導入されました。 この化合物は、セロトニン5HT2A受容体とドーパミンD2受容体を拮抗する能力で知られており、同時に5HT1A受容体に対して部分アゴニスト作用を示します .

2. 製法

合成ルートと反応条件: ペロスピロン塩酸塩の合成は、通常、ペロスピロンの遊離塩基形態から始まります。遊離塩基はその後、塩酸塩に変換されます。 一方法は、遊離塩基を適切な溶媒中で塩酸と反応させ、その後結晶化して塩酸塩を得る方法です .

工業生産方法: ペロスピロン塩酸塩の工業生産には、新規な水和結晶形の調製が含まれます。この方法には、遊離塩基と塩酸を混合し、その後、高い収率、純度、安定性を確保するために制御された条件下で結晶化させるというステップが含まれます。 このプロセスは、効率的で環境に優しく、大規模生産に適した設計となっています .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of perospirone hydrochloride typically begins with the free base form of perospirone. The free base is then converted into its hydrochloride salt. One method involves reacting the free base with hydrochloric acid in a suitable solvent, followed by crystallization to obtain the hydrochloride salt .

Industrial Production Methods: Industrial production of this compound involves the preparation of a novel hydrate crystal form. This method includes steps such as mixing the free base with hydrochloric acid, followed by crystallization under controlled conditions to ensure high yield, purity, and stability. The process is designed to be efficient, environmentally friendly, and suitable for large-scale production .

化学反応の分析

反応の種類: ペロスピロン塩酸塩は、以下を含むいくつかの種類の化学反応を起こします。

還元: 水素の添加または酸素の除去を含む。

置換: 1つの原子または基を別の原子または基で置き換える。

一般的な試薬と条件:

酸化: 一般的な試薬には、過酸化水素と過マンガン酸カリウムが含まれる。

還元: 一般的な試薬には、水素化ホウ素ナトリウムと水素化リチウムアルミニウムが含まれる。

置換: 一般的な試薬には、ハロゲンと求核剤が含まれる。

主要な生成物: これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、酸化はヒドロキシル化誘導体を生成する可能性があり、還元は化合物の還元型を生成する可能性があります .

科学的研究の応用

Clinical Applications

1. Treatment of Schizophrenia

- Efficacy : In clinical trials, perospirone has demonstrated significant efficacy in reducing both positive and negative symptoms of schizophrenia. An 8-week study showed that dosages ranging from 8 to 48 mg/day effectively treated up to 75% of participants . Comparative studies indicated that perospirone was more effective than haloperidol for negative symptoms and had a similar efficacy to other atypical antipsychotics like risperidone and mosapramine .

- Symptoms Addressed : It effectively alleviates auditory hallucinations, delusions, and general psychopathological symptoms as measured by the Positive and Negative Syndrome Scale (PANSS) .

2. Treatment of Acute Bipolar Mania

- Perospirone is also indicated for managing acute episodes of bipolar mania. Its dual action on serotonin and dopamine receptors helps stabilize mood swings associated with this condition .

Pharmacological Profile

The pharmacokinetics of perospirone reveal rapid absorption with high bioavailability. It is primarily metabolized in the liver, with metabolites excreted via urine. The drug's half-life allows for flexible dosing schedules .

Binding Affinity Table

| Receptor | Binding Affinity (nM) |

|---|---|

| 5-HT2A | 0.6 |

| D2 | 1.4 |

| 5-HT1A | 2.9 |

| Alpha-1 | 17 |

| D1 | 41 |

Adverse Effects

While perospirone is generally well-tolerated, it can induce extrapyramidal symptoms (EPS) such as akathisia and tremors, albeit at lower rates than typical antipsychotics like haloperidol . A notable case report highlighted the occurrence of Neuroleptic Malignant Syndrome (NMS) in a patient treated with perospirone, underscoring the need for careful monitoring during treatment .

Case Studies

Case Study: Neuroleptic Malignant Syndrome Induced by Perospirone

- Patient Profile : A 40-year-old female diagnosed with schizophrenia was treated with perospirone after failing other medications.

- Symptoms : Following an increase in dosage to control psychotic symptoms, she developed severe EPS and subsequently NMS characterized by hyperthermia, autonomic instability, and altered mental status.

- Management : Immediate cessation of perospirone led to gradual recovery, emphasizing the importance of vigilance in monitoring patients on antipsychotics .

作用機序

ペロスピロン塩酸塩は、セロトニン5HT2A受容体とドーパミンD2受容体を拮抗することでその効果を発揮します。この拮抗作用は、妄想や幻覚などの統合失調症の陽性症状を軽減するのに役立ちます。さらに、5HT1A受容体における部分アゴニスト活性は、セロトニンの放出と取り込みを調節することにより、治療効果に貢献します。 この化合物は、D4、α₁-アドレナリン、ヒスタミンH1受容体など、他の受容体とも相互作用し、鎮静作用と降圧作用を説明する可能性があります .

類似化合物:

リスペリドン: 作用機序が類似しているが、受容体結合プロファイルが異なる別の非定型抗精神病薬です。

オランザピン: 統合失調症と双極性障害の治療における有効性で知られており、副作用プロファイルが異なります。

アリピプラゾール: ドーパミンD2受容体における部分アゴニストであり、同様の適応症で使用されますが、独特の薬理学的特性を持っています。

ペロスピロン塩酸塩の独自性: ペロスピロン塩酸塩は、5HT1A受容体に対する高い親和性と、これらの受容体における部分アゴニストとして作用する能力のために独特です。 この特性は、他の非定型抗精神病薬と区別され、統合失調症の陽性症状と陰性症状の両方の治療における有効性、および錐体外路症状を引き起こす傾向が低いことに貢献しています .

類似化合物との比較

Risperidone: Another atypical antipsychotic with a similar mechanism of action but different receptor binding profiles.

Olanzapine: Known for its efficacy in treating schizophrenia and bipolar disorder, with a different side effect profile.

Aripiprazole: A partial agonist at dopamine D2 receptors, used for similar indications but with unique pharmacological properties.

Uniqueness of Perospirone Hydrochloride: this compound is unique due to its high affinity for 5HT1A receptors and its ability to act as a partial agonist at these receptors. This property distinguishes it from other atypical antipsychotics and contributes to its efficacy in treating both positive and negative symptoms of schizophrenia, as well as its lower propensity to cause extrapyramidal side effects .

生物活性

Perospirone hydrochloride is an atypical antipsychotic medication primarily used in the treatment of schizophrenia. It belongs to the azapirone class and exhibits a unique pharmacological profile, influencing various neurotransmitter systems in the brain. This article provides an in-depth analysis of the biological activity of perospirone, supported by case studies and research findings.

Perospirone functions primarily through its antagonistic effects on serotonin 5-HT2A and dopamine D2 receptors, which are crucial in regulating mood, perception, and cognition. The drug also acts as a partial agonist at 5-HT1A receptors and an inverse agonist at histamine H1 receptors. The following table summarizes its receptor interactions:

| Receptor Type | Action | Affinity |

|---|---|---|

| 5-HT2A | Antagonist | High |

| D2 | Antagonist | High |

| 5-HT1A | Partial Agonist | Moderate |

| H1 | Inverse Agonist | High |

| D4 | Antagonist | Moderate |

| α1-adrenergic | Antagonist | Moderate |

The antagonism at D2 receptors is essential for alleviating positive symptoms of schizophrenia such as hallucinations and delusions, while the 5-HT2A antagonism helps mitigate negative symptoms and cognitive deficits associated with the disorder .

Pharmacokinetics

Perospirone is rapidly absorbed after oral administration, reaching peak plasma concentrations within 0.8 to 1.5 hours. The drug exhibits a high volume of distribution (mean: 1733 L) and is approximately 92% bound to plasma proteins. It undergoes extensive first-pass metabolism primarily via CYP3A4, with renal excretion being the main elimination route. The elimination half-life is around 1.9 hours .

Clinical Efficacy

Clinical studies have demonstrated the efficacy of perospirone in treating schizophrenia. An 8-week trial indicated that doses ranging from 8 to 48 mg/day achieved significant improvements in both positive and negative symptoms in about 75% of participants . In comparative studies, perospirone showed similar effectiveness to risperidone and haloperidol but with a lower incidence of extrapyramidal symptoms (EPS), making it a preferable option for many patients .

Case Studies

Case Study: Neuroleptic Malignant Syndrome (NMS)

A notable case involved a female patient who developed NMS after being prescribed perospirone. Initially treated with olanzapine, her medication was switched to perospirone due to inadequate symptom control. After increasing the dose to 40 mg/day, she exhibited severe extrapyramidal symptoms and subsequently developed NMS, leading to immediate discontinuation of the drug. This case highlights the potential for serious side effects associated with perospirone, particularly at higher doses .

Research Findings

Research has shown that perospirone can hyperpolarize neuronal membranes in rat dorsal raphe neurons, inhibiting spontaneous action potentials in a concentration-dependent manner. This effect is similar to that observed with typical 5-HT1A receptor agonists, indicating its role in modulating serotonin signaling pathways .

In animal models, perospirone has demonstrated efficacy in reducing behaviors associated with dopaminergic hyperactivation and improving negative symptoms of schizophrenia without significant EPS liability compared to conventional antipsychotics like haloperidol .

特性

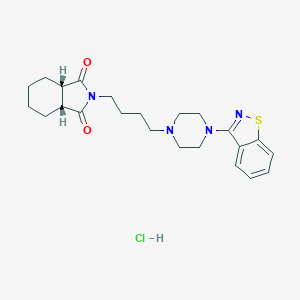

IUPAC Name |

(3aS,7aR)-2-[4-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]butyl]-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H30N4O2S.ClH/c28-22-17-7-1-2-8-18(17)23(29)27(22)12-6-5-11-25-13-15-26(16-14-25)21-19-9-3-4-10-20(19)30-24-21;/h3-4,9-10,17-18H,1-2,5-8,11-16H2;1H/t17-,18+; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIZFAPMOZFYELI-GNXQHMNLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2C(C1)C(=O)N(C2=O)CCCCN3CCN(CC3)C4=NSC5=CC=CC=C54.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@H]2[C@@H](C1)C(=O)N(C2=O)CCCCN3CCN(CC3)C4=NSC5=CC=CC=C54.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H31ClN4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9046449 | |

| Record name | Perospirone hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9046449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

463.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129273-38-7 | |

| Record name | SM 9018 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=129273-38-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Perospirone hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129273387 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Perospirone hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9046449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Perospirone Hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PEROSPIRONE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T884I76TMN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。